REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[Cl:7][C:8]1[C:20]([Cl:21])=[CH:19][C:11]2[N:12]=[C:13](S(O)(=O)=O)[NH:14][C:10]=2[CH:9]=1>P(Cl)(Cl)(Cl)=O>[Cl:2][C:13]1[NH:14][C:10]2[CH:9]=[C:8]([Cl:7])[C:20]([Cl:21])=[CH:19][C:11]=2[N:12]=1
|
Name
|
three
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
66.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(N=C(N2)S(=O)(=O)O)C=C1Cl
|
Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
5, 6-dichlorobenzimidazole-2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was carefully heated until an exothermic reaction
|
Type
|
CUSTOM
|
Details
|
The heat source was removed
|
Type
|
TEMPERATURE
|
Details
|
the mixture was carefully heated to reflux
|
Type
|
CUSTOM
|
Details
|
(5 hr)
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
The resulting thick slurry was carefully added to cold H2O (2.5 L)
|
Type
|
ADDITION
|
Details
|
containing some ice
|
Type
|
ADDITION
|
Details
|
Ice was added
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried on the filter
|
Type
|
DISSOLUTION
|
Details
|
The material was dissolved in THF
|
Type
|
ADDITION
|
Details
|
treated with charcoal
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid residue was dried at 60° C. under reduced pressure for 18 hr
|
Duration
|
18 h
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1NC2=C(N1)C=C(C(=C2)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.9 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |